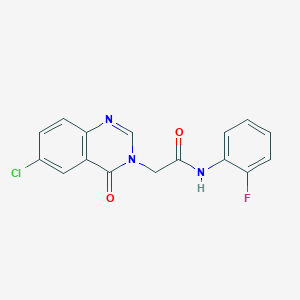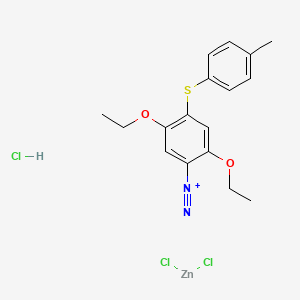
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the chlorinated quinazolinone with 2-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, inflammation, or infections.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide would depend on its specific biological target. Generally, compounds in the quinazolinone family exert their effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with processes like DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Lacks the chlorine and fluorine substituents.
6-chloro-2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide: Similar structure but without the fluorine atom.
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(4-fluorophenyl)acetamide: Fluorine atom at a different position on the phenyl ring.
Uniqueness
2-(6-chloro-4-oxo-3(4H)-quinazolinyl)-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity. These substituents can enhance its binding affinity to biological targets, alter its pharmacokinetic properties, and provide opportunities for further functionalization.
Propriétés
Formule moléculaire |
C16H11ClFN3O2 |
|---|---|
Poids moléculaire |
331.73 g/mol |
Nom IUPAC |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2/c17-10-5-6-13-11(7-10)16(23)21(9-19-13)8-15(22)20-14-4-2-1-3-12(14)18/h1-7,9H,8H2,(H,20,22) |
Clé InChI |
NDZIUJNCNOXEHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11972519.png)
![(5E)-2-(4-chlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972524.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972532.png)
![Isopropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972537.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11972547.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972554.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972573.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972582.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B11972600.png)
![2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11972613.png)
